molecular formula C11H13IO B8706414 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene

1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene

Cat. No.: B8706414
M. Wt: 288.12 g/mol
InChI Key: PXCRUPHCPIPFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 3-methylbut-2-enyloxy group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

One common synthetic route includes the reaction of 2-iodophenol with 3-methylbut-2-enyl bromide under basic conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar compounds to 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene include:

    1-Iodo-2,3-dimethylbenzene: Differing by the presence of two methyl groups instead of the 3-methylbut-2-enyloxy group.

    1-Iodo-2-(methoxymethyl)benzene: Differing by the presence of a methoxymethyl group instead of the 3-methylbut-2-enyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-iodo-2-(3-methylbut-2-enoxy)benzene

InChI

InChI=1S/C11H13IO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3

InChI Key

PXCRUPHCPIPFFF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC=C1I)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-iodophenol (3.69 g, 16.8 mmol) in THF (50 mL) is added NaH (804 mg, 33.5 mmol) portion wise and stirred for 30 min at room temperature. 3,3-Dimethylallylbromide (3.9 mL, 33.5 mmol) was added and the reaction was stirred over night at room temperature. The reaction is quenched with water (20 mL) and extracted with diethyl ether (3×25 mL), the organic layers are dried over magnesium sulfate, filtered and concentrated. The compound was purified on silica gel using 100% hexanes as the eluent to yield 4.78 g (98%) of the title compound as a pale yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=6.0 Hz, 1H), 7.35 (t, J=9.0 Hz, 1H), 7.02 (d, J=9.0 Hz, 1H), 6.74 (t, J=9.0 Hz, 1H), 5.45 (m, 1H), 4.60 (d, J=6.0 Hz, 2H), 1.75 (2s, 6H)
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3.69 g
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804 mg
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50 mL
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3.9 mL
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Yield
98%

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